1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-{[1-(4-Fluorobenzoyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a chlorophenyl group and a fluorobenzoyl-piperidyl moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-{[1-(4-Fluorobenzoyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Fluorobenzoyl-Piperidyl Moiety: This step involves the reaction of the pyrrole derivative with 4-fluorobenzoyl chloride and piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-{[1-(4-Fluorobenzoyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-{[1-(4-Fluorobenzoyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{[1-(4-Fluorobenzoyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione: A simpler analog without the fluorobenzoyl-piperidyl moiety.
1-(4-Fluorophenyl)-3-{[1-(4-Chlorobenzoyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione: A similar compound with reversed substituents.
Uniqueness
1-(4-Chlorophenyl)-3-{[1-(4-Fluorobenzoyl)-4-piperidyl]amino}-1H-pyrrole-2,5-dione is unique due to its specific combination of substituents, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H19ClFN3O3 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H19ClFN3O3/c23-15-3-7-18(8-4-15)27-20(28)13-19(22(27)30)25-17-9-11-26(12-10-17)21(29)14-1-5-16(24)6-2-14/h1-8,13,17,25H,9-12H2 |
InChI Key |
SBACJMVVWOJYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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